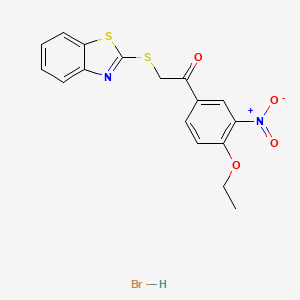
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide, also known as BET, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BET is a synthetic compound that is commonly used as a fluorescent probe for detecting protein-protein interactions and as a photosensitizer for photodynamic therapy.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has various scientific research applications due to its unique properties. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide is commonly used as a fluorescent probe for detecting protein-protein interactions. The fluorescent properties of 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide allow researchers to study protein-protein interactions in real-time, which is crucial for understanding the complex biological processes that occur in living systems. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide is also used as a photosensitizer for photodynamic therapy. Photodynamic therapy is a non-invasive cancer treatment that involves the use of a photosensitizer and light to destroy cancer cells. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has been shown to have potential as a photosensitizer due to its high singlet oxygen quantum yield and low dark toxicity.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide is not fully understood, but it is believed to involve the formation of covalent bonds with cysteine residues in proteins. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has a thiol-reactive group that allows it to form covalent bonds with cysteine residues in proteins, which can lead to changes in protein structure and function. The covalent bond formation between 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide and cysteine residues is reversible, which allows 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide to be used as a fluorescent probe for detecting protein-protein interactions.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has been shown to have minimal toxicity in vitro and in vivo studies. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has been shown to have low dark toxicity, which is important for its potential use as a photosensitizer. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has also been shown to have high singlet oxygen quantum yield, which is important for its potential use in photodynamic therapy. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has been shown to be stable in biological fluids, which is important for its potential use as a fluorescent probe for detecting protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has several advantages for lab experiments. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide is a small molecule that can easily penetrate cell membranes, which allows it to be used in live-cell imaging experiments. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has a high molar extinction coefficient, which allows for sensitive detection of protein-protein interactions. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has a low background signal, which allows for accurate detection of protein-protein interactions. However, 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has some limitations for lab experiments. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide has a limited range of excitation and emission wavelengths, which can limit its use in certain experiments. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide can also form non-specific covalent bonds with other thiol-containing molecules, which can lead to false-positive results in experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide in scientific research. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide can be modified to have different excitation and emission wavelengths, which would expand its use in various experiments. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide can also be modified to have higher singlet oxygen quantum yield, which would increase its potential as a photosensitizer for photodynamic therapy. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide can also be modified to have higher selectivity for specific cysteine residues in proteins, which would increase its specificity for detecting certain protein-protein interactions. 2-(1,3-benzothiazol-2-ylthio)-1-(4-ethoxy-3-nitrophenyl)ethanone hydrobromide can also be used in combination with other fluorescent probes to study complex biological processes.
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S2.BrH/c1-2-23-15-8-7-11(9-13(15)19(21)22)14(20)10-24-17-18-12-5-3-4-6-16(12)25-17;/h3-9H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUKLRQDWGAROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3S2)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-ethoxy-3-nitrophenyl)ethanone;hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




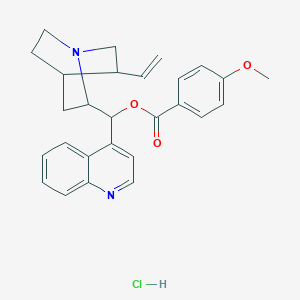
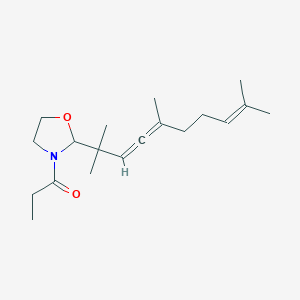

![isopropyl 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylate](/img/structure/B3821574.png)
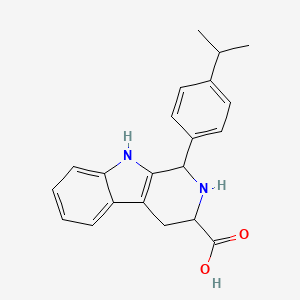
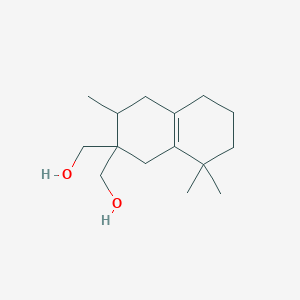
![3-[4-(aminosulfonyl)butyl]-5-(ethoxycarbonyl)-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B3821587.png)
![4-methoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzenesulfonamide](/img/structure/B3821605.png)
![{[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3821611.png)
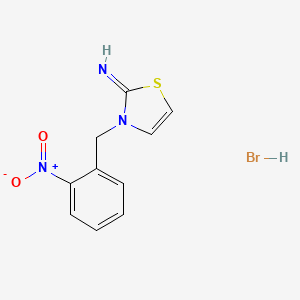
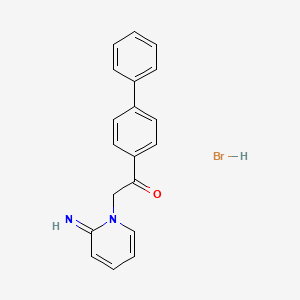
![1-[2-(4-chlorophenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B3821636.png)
![3-(5-aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3821642.png)